(Z)-beta-Ocimene epoxide
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Overview
Description
(Z)-beta-Ocimene epoxide is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure This compound is derived from (Z)-beta-Ocimene, a naturally occurring monoterpene found in various essential oils
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-beta-Ocimene epoxide typically involves the epoxidation of (Z)-beta-Ocimene. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which reacts with the double bond in (Z)-beta-Ocimene to form the epoxide ring . The reaction is usually carried out in a non-aqueous solvent like chloroform or acetone to prevent hydrolysis of the epoxide .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial requirements for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-beta-Ocimene epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under acidic or basic conditions, leading to the formation of different products depending on the nucleophile and reaction conditions
Oxidation and reduction: The epoxide ring can be further oxidized or reduced to form different functional groups.
Substitution reactions: Nucleophiles can attack the epoxide ring, resulting in substitution products.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the ring-opening under basic conditions.
Oxidizing agents: Peroxycarboxylic acids like mCPBA are commonly used for the initial epoxidation.
Major Products Formed
1,2-diols: Formed from the hydrolysis of the epoxide ring under acidic conditions.
Beta-amino alcohols: Produced from the reaction of the epoxide with amines.
Scientific Research Applications
(Z)-beta-Ocimene epoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-beta-Ocimene epoxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions. For example, in biological systems, the epoxide can interact with enzymes and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(E)-beta-Ocimene epoxide: Another isomer of beta-Ocimene epoxide with different stereochemistry.
Limonene epoxide: Derived from limonene, another monoterpene, and has similar chemical properties.
Geraniol epoxide: Formed from geraniol, a monoterpenoid alcohol, and shares similar reactivity.
Uniqueness
(Z)-beta-Ocimene epoxide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of stereochemically pure compounds and in applications where specific stereochemistry is crucial .
Properties
CAS No. |
33281-83-3 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2Z)-3-methylpenta-2,4-dienyl]oxirane |
InChI |
InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3/b8-6- |
InChI Key |
LIMXJCIGROLRED-VURMDHGXSA-N |
Isomeric SMILES |
C/C(=C/CC1C(O1)(C)C)/C=C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C)C=C |
Origin of Product |
United States |
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